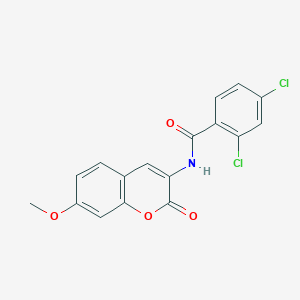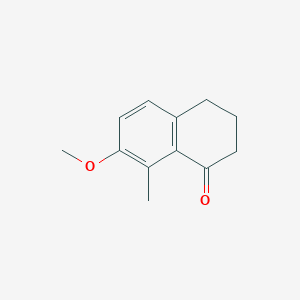
7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a distinct chemical structure characterized by a naphthalene core Its molecular formula is C12H14O2, and it features a methoxy group at the 7th position and a methyl group at the 8th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method starts with the alkylation of a naphthalene derivative, followed by a series of oxidation and reduction reactions. Key reagents used in the synthesis include methyl iodide, sodium hydride, and potassium permanganate. Reaction conditions are carefully controlled to ensure the desired substitutions and transformations on the naphthalene ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with adjustments to accommodate large-scale reactions. This includes optimizing reaction times, temperatures, and purification methods to maximize yield and purity. The use of catalytic processes and continuous flow reactors can enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of the naphthalene ring to introduce additional functional groups.
Reduction: Reduction of the carbonyl group to produce alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions to modify the aromatic core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by further functionalization with nucleophiles.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction may produce alcohol derivatives.
科学研究应用
Chemistry: The unique structure of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one makes it a valuable building block for the synthesis of complex organic molecules, including natural product analogs and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, which could lead to the development of new drugs or therapeutic agents.
Medicine: Preliminary studies have explored its potential as an anti-inflammatory or anti-cancer agent due to its ability to modulate specific biochemical pathways.
Industry: Beyond its medicinal uses, this compound may also find applications in the development of new materials, such as polymers with unique properties or dyes with enhanced stability and colorfastness.
作用机制
The mechanism of action of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is largely dependent on its interaction with specific molecular targets. For example, if used as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis. The methoxy and methyl groups play crucial roles in determining its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds: Other naphthalene derivatives with varying substituents can be compared to 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one, such as 7-Hydroxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one and 7-Methoxy-8-ethyl-3,4-dihydronaphthalen-1(2H)-one.
Uniqueness: The presence of both the methoxy and methyl groups in specific positions confers unique reactivity and interaction profiles, which can be advantageous in certain chemical reactions and biological assays. The combination of these groups allows for distinct electronic and steric effects, making this compound a valuable compound for targeted applications.
属性
IUPAC Name |
7-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-11(14-2)7-6-9-4-3-5-10(13)12(8)9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABCONMRWCPGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)
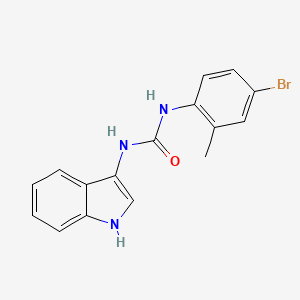
![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)
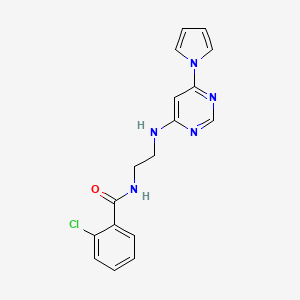
![N-(2-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2797743.png)


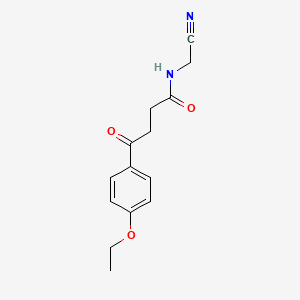
![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/new.no-structure.jpg)

![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)

